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Compound of Interest

Compound Name: (S)-1-Nitrosopiperidin-3-ol-d4

Cat. No.: B15557373

An In-depth Technical Guide on the Synthesis and Characterization of (S)-1-Nitrosopiperidin-
3-ol-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Nitrosopiperidin-3-ol-d4 is a stable isotope-labeled derivative of the N-nitrosamine,
(S)-1-Nitrosopiperidin-3-ol. N-nitrosamines are a class of compounds that are of significant
concern to the pharmaceutical industry due to their potential carcinogenicity. Regulatory bodies
worldwide mandate strict control and monitoring of these impurities in drug substances and
products. The use of deuterated internal standards in mass spectrometry-based quantification
methods, such as LC-MS/MS, is the gold standard for achieving accurate and reliable results.
(S)-1-Nitrosopiperidin-3-ol-d4 serves as an ideal internal standard for the detection and
guantification of its corresponding non-labeled analogue, ensuring analytical precision and
accuracy.

This technical guide outlines a plausible synthetic pathway for (S)-1-Nitrosopiperidin-3-ol-d4,
provides detailed experimental protocols for its preparation, and describes its characterization.

Proposed Synthetic Pathway

The synthesis of (S)-1-Nitrosopiperidin-3-ol-d4 can be envisioned as a multi-step process
commencing with the protection of a suitable piperidine precursor, followed by stereoselective
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reduction, deuteration, deprotection, and final nitrosation. A proposed synthetic workflow is
illustrated below.

Step 1: N-Boc Protection Step 2: Stereoselective Deuteration Step 3: Deprotection Step 4: Nitrosation
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Caption: Proposed synthetic workflow for (S)-1-Nitrosopiperidin-3-ol-d4.

Experimental Protocols

The following protocols are adapted from established procedures for analogous
transformations and can be optimized for the synthesis of (S)-1-Nitrosopiperidin-3-ol-d4.

Step 1: Synthesis of N-Boc-3-oxopiperidine

This step involves the protection of the secondary amine of 3-oxopiperidine with a tert-
butyloxycarbonyl (Boc) group to prevent its reaction in subsequent steps.

o Materials: 3-Oxopiperidine hydrochloride, Di-tert-butyl dicarbonate ((Boc)20), Triethylamine
(TEA), Dichloromethane (DCM).

e Procedure:

[¢]

Suspend 3-oxopiperidine hydrochloride in DCM in a round-bottom flask.

o

Cool the suspension to 0 °C in an ice bath.

o

Add triethylamine dropwise to neutralize the hydrochloride salt.

[¢]

Add a solution of (Boc)20 in DCM dropwise to the reaction mixture.

[¢]

Allow the reaction to warm to room temperature and stir overnight.
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o Wash the reaction mixture with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield N-Boc-3-oxopiperidine.

Step 2: Stereoselective Enzymatic Reduction and
Deuteration to (S)-N-Boc-3-hydroxypiperidine-d*

This key step establishes the desired (S)-stereochemistry at the C3 position and introduces the
deuterium label. The use of a ketoreductase enzyme ensures high stereoselectivity. The
deuteration is achieved by performing the reduction in a deuterium-rich medium.

o Materials: N-Boc-3-oxopiperidine, Ketoreductase (KRED), NAD(P)H cofactor, Glucose
dehydrogenase (GDH) for cofactor regeneration, D-glucose, Deuterium oxide (D20),
Phosphate buffer.

e Procedure:

o Prepare a phosphate buffer in D20 and adjust the pD to the optimal range for the chosen
ketoreductase.

o In areaction vessel, dissolve N-Boc-3-oxopiperidine, D-glucose, and the NAD(P)H
cofactor in the deuterated buffer.

o Add the ketoreductase and glucose dehydrogenase enzymes.

o Stir the mixture at the optimal temperature for the enzyme (typically 25-35 °C) and monitor
the reaction progress by HPLC or TLC.

o Upon completion, extract the product with an organic solvent such as ethyl acetate.

o Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.

o Purify the resulting (S)-N-Boc-3-hydroxypiperidine-d* by column chromatography.
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Step 3: Deprotection of (S)-N-Boc-3-hydroxypiperidine-
d*

The Boc protecting group is removed under acidic conditions to yield the free secondary amine.

o Materials: (S)-N-Boc-3-hydroxypiperidine-d*, Trifluoroacetic acid (TFA) or Hydrochloric acid
(HCI) in an organic solvent (e.g., dioxane), Dichloromethane (DCM).

e Procedure:
o Dissolve (S)-N-Boc-3-hydroxypiperidine-d* in DCM.
o Add a solution of TFA or HCI in dioxane dropwise at 0 °C.

o Stir the reaction mixture at room temperature and monitor by TLC until the starting
material is consumed.

o Remove the solvent and excess acid under reduced pressure to obtain the crude (S)-
Piperidin-3-ol-d* as its corresponding salt.

o The free base can be obtained by neutralization with a suitable base and extraction.
Step 4: Nitrosation of (S)-Piperidin-3-ol-d*
The final step involves the conversion of the secondary amine to the N-nitrosamine.
o Materials: (S)-Piperidin-3-ol-d*, Sodium nitrite (NaNOz2), Hydrochloric acid (HCI), Water.
» Procedure:

o Dissolve (S)-Piperidin-3-ol-d* in an aqueous acidic solution (e.g., dilute HCI) and cool to 0-
5 °C.

o Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5
°C.

o Stir the reaction mixture for a few hours at low temperature.
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[e]

Extract the product with an organic solvent like dichloromethane.

o

Wash the organic layer with a saturated sodium bicarbonate solution and brine.

[¢]

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate
under reduced pressure at low temperature to avoid degradation of the product.

[¢]

Purify the final product, (S)-1-Nitrosopiperidin-3-ol-d4, by column chromatography.

Characterization

The synthesized (S)-1-Nitrosopiperidin-3-ol-d4 should be thoroughly characterized to confirm
its identity, purity, and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the
protons on the piperidine ring and the hydroxyl group. The key feature will be the absence or
significant reduction in the intensity of signals at the positions where deuterium has been
incorporated (e.g., C2 and C6 positions).

e 2H NMR: Deuterium NMR can be used to confirm the presence and location of the deuterium
atoms.

e 13C NMR: The carbon NMR spectrum will show signals for the five carbon atoms of the
piperidine ring. The signals for the deuterated carbons will be observed as multiplets with
lower intensity due to C-D coupling and a longer relaxation time.

Mass Spectrometry (MS)

e High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental
composition of the molecule. The measured mass will be higher than the non-labeled
analogue, corresponding to the number of deuterium atoms incorporated.

o Tandem Mass Spectrometry (MS/MS): The fragmentation pattern of the protonated molecule
will be characteristic of N-nitrosamines. A common fragmentation pathway is the loss of the
nitroso group (*NO), resulting in a fragment ion with a mass 30 Da lower than the parent ion.

[1]
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Chromatography

o High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV
or MS) is used to determine the chemical purity of the final compound.

Quantitative Data

The following tables summarize the key chemical properties and expected analytical data for
(S)-1-Nitrosopiperidin-3-ol-d4.

Property Value

Molecular Formula CsDaHsN20:2

Molecular Weight 134.17 g/mol

IUPAC Name (35)-2,2,6,6-tetradeuterio-1-nitrosopiperidin-3-ol
Appearance Pale yellow oil or solid

Table 1: Chemical Properties of (S)-1-Nitrosopiperidin-3-ol-d4.

Synthetic Step Typical Yield (%) Typical Purity (%)
N-Boc Protection >95 > 98

Enzymatic Reduction 80 - 95 > 99 (chiral purity)
Deprotection > 90 > 95

Nitrosation 70 -85 > 98

Table 2: Expected Yields and Purities for the Synthetic Steps.
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Analytical Technique Expected Data

Absence of signals for protons at C2 and C6

1H NMR N

positions.
13C NMR Multiplets with reduced intensity for C2 and C6.
HRMS (M+H)* Calculated: 135.1055, Observed: within 5 ppm.

Major fragment corresponding to [M+H - NOJ*.

MS/MS Fragmentation 0]

Table 3: Summary of Expected Characterization Data.

Application in Isotope Dilution Mass Spectrometry

(S)-1-Nitrosopiperidin-3-ol-d4 is primarily used as an internal standard in isotope dilution
mass spectrometry for the accurate quantification of (S)-1-Nitrosopiperidin-3-ol. The workflow
for this application is depicted below.
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Quantification Principle

Sample containing
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'

Sample Preparation
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'

LC-MS/MS Analysis
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Caption: Workflow for Isotope Dilution Mass Spectrometry.

This guide provides a comprehensive overview of the synthesis and characterization of (S)-1-
Nitrosopiperidin-3-ol-d4, offering valuable information for researchers and professionals in
the field of pharmaceutical analysis and drug development. The provided protocols and data
serve as a foundation for the in-house preparation and validation of this critical analytical
standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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